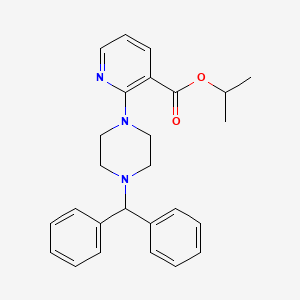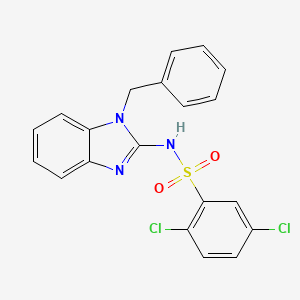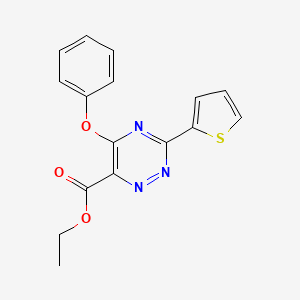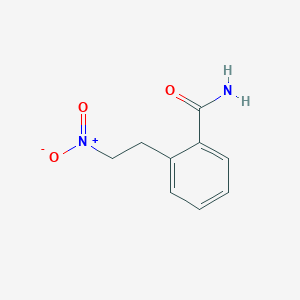![molecular formula C17H10N2O2 B3135031 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-74-7](/img/structure/B3135031.png)
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one
Descripción general
Descripción
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that features a fused ring system combining pyridine and chromene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .
Métodos De Preparación
The synthesis of 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with a suitable chromene precursor under acidic or basic conditions, followed by cyclization and oxidation steps . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Análisis De Reacciones Químicas
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds also feature fused heterocyclic rings and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: This compound shares structural similarities and is used in similar research applications.
Pyrrolo[2,3-b]pyridine: Known for its anticancer properties, this compound is structurally related and exhibits similar mechanisms of action.
Propiedades
IUPAC Name |
2-pyridin-3-ylchromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-5-1-2-6-15(12)21-17-13(16)7-8-14(19-17)11-4-3-9-18-10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXKIMNZRQULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)

![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3135001.png)
![5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3135008.png)

![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)
![2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3135034.png)
![N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3135037.png)



